molecular formula C21H24N4O3 B2652781 1-(2-Oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one CAS No. 2034276-03-2

1-(2-Oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one

Cat. No.: B2652781
CAS No.: 2034276-03-2
M. Wt: 380.448
InChI Key: UCXUCSLSDWFHGF-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of an imidazolidinone ring, a phenyl group, and a pyridin-4-yloxy substituent. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Pyridin-4-yloxy Group: This step involves the nucleophilic substitution reaction where the pyridin-4-yloxy group is attached to the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole and clotrimazole.

    Piperidine Derivatives: Compounds with a piperidine ring, such as piperidine itself and piperine.

    Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotine and pyridoxine.

Uniqueness

1-(2-Oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. This combination allows for a wide range of chemical modifications and applications in various fields of research.

Properties

IUPAC Name

1-[2-oxo-2-(3-pyridin-4-yloxypiperidin-1-yl)ethyl]-3-phenylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c26-20(16-24-13-14-25(21(24)27)17-5-2-1-3-6-17)23-12-4-7-19(15-23)28-18-8-10-22-11-9-18/h1-3,5-6,8-11,19H,4,7,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXUCSLSDWFHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2CCN(C2=O)C3=CC=CC=C3)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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